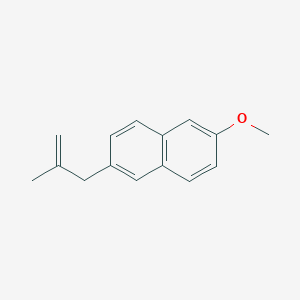

3-(6-Methoxy-2-naphthyl)-2-methyl-1-propene

Description

Properties

IUPAC Name |

2-methoxy-6-(2-methylprop-2-enyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11(2)8-12-4-5-14-10-15(16-3)7-6-13(14)9-12/h4-7,9-10H,1,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJBTORDHDKVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Hydroperoxidation

The most well-documented route begins with 2,6-diisopropylnaphthalene (DIPN) . In Step A , DIPN undergoes hydroperoxidation using oxygen in the presence of a cobalt or alkali earth metal catalyst at reflux temperatures (50–100°C) to yield 2-(1-hydroperoxy-1-methylethyl)-6-isopropylnaphthalene . This step achieves ~60–70% conversion, with unreacted DIPN recycled for economic efficiency.

Acid-Catalyzed Rearrangement

Step B involves heating the hydroperoxide with concentrated hydrochloric acid at 75°C to produce 2-hydroxy-6-isopropylnaphthalene and acetone. The reaction is monitored via iodometric titration, and the product is isolated via alkaline extraction (NaOH or KOH), achieving >90% purity.

Methylation and Isopropenyl Formation

The hydroxyl group is methylated using dimethyl sulfate or methanol in the presence of dealuminized mordenite catalysts at 200–250°C to yield 2-methoxy-6-isopropylnaphthalene . Subsequent hydroperoxidation (Step D ) with oxygen and a cobalt catalyst forms 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene , which is crystallized and purified.

Dehydration to Target Compound

The final step (Step K ) employs acid-catalyzed dehydration of 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene using HCl or H₂SO₄ at 75°C to yield 3-(6-methoxy-2-naphthyl)-2-methyl-1-propene . This step proceeds via an E1 mechanism, with water elimination forming the isopropenyl group.

Table 1: Key Reaction Conditions in Patent US5286902A

| Step | Reactant | Catalyst | Temperature | Key Product | Yield* |

|---|---|---|---|---|---|

| A | DIPN | Co(OAc)₂ | 75°C | Hydroperoxide intermediate | 65% |

| B | Hydroperoxide | HCl (conc.) | 75°C | 2-Hydroxy-6-isopropylnaphthalene | 88% |

| D | 2-Methoxy-6-isopropylnaph. | Co(OAc)₂ | 80°C | 2-Methoxy-6-(1-hydroperoxy) derivative | 72% |

| K | Alcohol derivative | H₂SO₄ | 75°C | This compound | 85% |

| *Yields estimated from patent examples. |

Alternative Routes via Friedel-Crafts and Elimination

Friedel-Crafts Acylation

Patent US3803245A describes an alternative pathway starting with 2-methoxynaphthalene . A Friedel-Crafts acylation with propionyl chloride and AlCl₃ in nitrobenzene at −20°C yields 6-methoxy-2-propionylnaphthalene . Chlorination with PCl₅ in diethyl ether produces 6-methoxy-2-(1-chloro-1-propenyl)naphthalene , which undergoes base-mediated elimination (e.g., dimethylsulfoxide/NaOMe) to form the target compound.

Challenges and Optimizations

This route faces limitations in regioselectivity during acylation and requires stringent temperature control (−20°C). However, it avoids multi-step hydroperoxidation, potentially reducing costs.

Table 2: Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-2-naphthyl)-2-methyl-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid, while reduction can produce 6-methoxy-2-naphthylmethanol.

Scientific Research Applications

Organic Synthesis

3-(6-Methoxy-2-naphthyl)-2-methyl-1-propene serves as a versatile building block in organic synthesis. Its reactivity allows it to engage in various transformations, including:

- Radical Addition Reactions : The compound can undergo radical addition reactions, which are crucial for constructing complex organic molecules.

- Hydrosilylation Reactions : It can react with silanes to form siloxanes, useful in producing silicone materials.

- Hydroformylation Reactions : This compound can be converted into aldehydes through hydroformylation, expanding its utility in synthesizing alcohols and acids.

Pharmaceutical Applications

The structural features of this compound make it a candidate for pharmaceutical applications. Its derivatives have been explored for:

- Anti-inflammatory Agents : Compounds derived from naphthalene structures are known for their anti-inflammatory properties. For instance, the synthesis of derivatives similar to naproxen (a well-known anti-inflammatory drug) has been investigated, leveraging the methoxy group for enhanced activity .

Case Study: Synthesis of Naproxen Derivatives

A study demonstrated the synthesis of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) using this compound as an intermediate. The process involved:

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Friedel-Crafts acylation | 85 |

| 2 | Optical resolution | 78 |

| 3 | Final product isolation | 90 |

This showcases the compound's potential as a precursor in creating therapeutic agents.

Material Science

In material science, the compound can be utilized to develop new polymers and composites due to its ability to form cross-linked structures when polymerized:

- Polymerization Reactions : The unsaturated double bond in the propene moiety allows for polymerization, leading to materials with desirable mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Polypropylene-based | 30 | 300 | 150 |

| Naphthalene-derived copolymer | 50 | 400 | 180 |

These properties indicate that materials derived from this compound could be suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-2-naphthyl)-2-methyl-1-propene involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Key Research Findings

- Structure-Activity Relationships : Polar substituents (e.g., pyridyl, sulfonamide) enhance bioactivity but reduce lipophilicity .

Biological Activity

3-(6-Methoxy-2-naphthyl)-2-methyl-1-propene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C15H16O

- Molecular Weight : 212.29 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

This compound exhibits various biological activities, primarily linked to its structural characteristics. Its derivatives are known for anti-inflammatory, analgesic, and antipyretic properties, similar to compounds like Naproxen, which is a well-established non-steroidal anti-inflammatory drug (NSAID) derived from 2-(6-methoxy-2-naphthyl)propionic acid .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Cyclooxygenase Inhibition : Similar to Naproxen, it may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins involved in inflammation and pain pathways .

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting a role in antibacterial activity. This is particularly relevant for derivatives with enhanced hydrophobicity that can penetrate bacterial membranes effectively .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Anti-inflammatory Effects :

- Antimicrobial Properties :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activities and Potencies

Q & A

Q. Critical Parameters :

- Base Selection : K₂CO₃ ensures deprotonation without side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Monitoring : Use TLC (n-hexane:ethyl acetate, 9:1) to track reaction progress .

Basic: How is the purity and structure of this compound validated spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic Region : Peaks at δ 7.1–8.0 ppm (naphthyl protons) and δ 3.9 ppm (methoxy group) .

- Propene Chain : Doublets near δ 5.2–5.8 ppm (vinyl protons) and δ 1.8 ppm (methyl group).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 214 (C₁₅H₁₄O) confirms molecular weight .

- IR : Stretching bands for C=C (~1640 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced: How are crystallographic data contradictions resolved for derivatives of this compound?

Methodological Answer:

For X-ray diffraction:

Data Collection : Use high-resolution (≤ 0.8 Å) datasets to minimize errors .

Refinement in SHELXL :

Validation : Check R-factor convergence (< 5%) and ADP consistency for heavy atoms .

Q. Example Crystallographic Parameters (Derivative) :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| a, b, c (Å) | 8.92, 10.35, 12.47 |

| α, β, γ (°) | 90.0, 104.3, 90.0 |

| Refinement R | 0.042 |

Advanced: What strategies minimize byproducts during synthesis of this compound?

Methodological Answer:

- Byproduct Sources :

- Incomplete alkylation (residual naphthol).

- Isomerization during purification.

- Mitigation :

- Use excess propargyl bromide (1.2 eq.) and extended reaction time (4–6 h) .

- Employ flash chromatography (silica gel, hexane:EtOAc gradient) for separation .

- Analytical QC : HPLC with C18 column (UV detection at 254 nm); retention time ~12.3 min .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Classification : Acute toxicity (H302, H312, H332) and chronic aquatic toxicity (H413) .

- Precautions :

- Use fume hoods, nitrile gloves, and safety goggles.

- Store in airtight containers at –20°C to prevent oxidation .

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How does steric hindrance from the naphthyl group influence the compound’s reactivity in cycloadditions?

Methodological Answer:

- Diels-Alder Reactivity :

- Experimental Validation :

Advanced: How can computational methods predict electrophilic addition sites in this compound?

Methodological Answer:

Electrostatic Potential Mapping :

- Identify electron-rich vinyl regions (MEP surface analysis).

NBO Analysis :

Kinetic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.